molecular formula C12H17NO6 B13656478 8-((2,5-Dioxopyrrolidin-1-yl)oxy)-8-oxooctanoic acid CAS No. 128746-57-6

8-((2,5-Dioxopyrrolidin-1-yl)oxy)-8-oxooctanoic acid

Cat. No.: B13656478
CAS No.: 128746-57-6
M. Wt: 271.27 g/mol
InChI Key: NVWKYNBWYYJZTK-UHFFFAOYSA-N
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Description

8-((2,5-Dioxopyrrolidin-1-yl)oxy)-8-oxooctanoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and an oxooctanoic acid chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2,5-Dioxopyrrolidin-1-yl)oxy)-8-oxooctanoic acid typically involves the reaction of 8-oxooctanoic acid with 2,5-dioxopyrrolidin-1-yl derivatives. One common method is the acylation of 8-oxooctanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-((2,5-Dioxopyrrolidin-1-yl)oxy)-8-oxooctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of amides, thioesters, or esters .

Scientific Research Applications

8-((2,5-Dioxopyrrolidin-1-yl)oxy)-8-oxooctanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through NHS ester chemistry.

    Medicine: Investigated for its potential use in drug delivery systems and as a linker in the synthesis of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-((2,5-Dioxopyrrolidin-1-yl)oxy)-8-oxooctanoic acid involves its ability to form stable amide bonds with primary amines. This reaction is facilitated by the NHS ester group, which acts as an efficient leaving group. The compound can target various molecular pathways depending on the functional groups attached to it, making it a versatile tool in chemical biology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-((2,5-Dioxopyrrolidin-1-yl)oxy)-8-oxooctanoic acid stands out due to its specific structure that combines the reactivity of the NHS ester with the functional versatility of the oxooctanoic acid chain. This unique combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

8-(2,5-dioxopyrrolidin-1-yl)oxy-8-oxooctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6/c14-9-7-8-10(15)13(9)19-12(18)6-4-2-1-3-5-11(16)17/h1-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWKYNBWYYJZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70767779
Record name 8-[(2,5-Dioxopyrrolidin-1-yl)oxy]-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70767779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128746-57-6
Record name 8-[(2,5-Dioxopyrrolidin-1-yl)oxy]-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70767779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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